4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide
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Overview
Description
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, makes this compound particularly interesting for medicinal chemistry and drug discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Coupling with Piperazine: The piperazine ring is then coupled with the pyridazine derivative using appropriate coupling agents such as carbodiimides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar pharmacological activities.
Pyridazinone: Another derivative with a wide range of biological activities.
Pyrrolidine: A five-membered ring compound with diverse biological activities.
Uniqueness
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. The presence of the dimethylamino group and the piperazine ring enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVHVZQYZKYOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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